N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine
Description
N'-[(2-Fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by a 2-fluorobenzyl group and a 4-phenylbutyl substituent on the terminal amines. This structure confers unique physicochemical properties, including enhanced lipophilicity compared to simpler diamine analogs, due to the aromatic and hydrophobic moieties.
Properties
CAS No. |
627523-05-1 |
|---|---|
Molecular Formula |
C19H25FN2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H25FN2/c20-19-12-5-4-11-18(19)16-22-15-14-21-13-7-6-10-17-8-2-1-3-9-17/h1-5,8-9,11-12,21-22H,6-7,10,13-16H2 |
InChI Key |
PGSLIBOJBJGYCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNCCNCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzyl chloride with ethane-1,2-diamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-phenylbutyl bromide to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Lipophilicity and Solubility
N-(4-Fluorobenzyl)ethane-1,2-diamine (CAS 2070-85-1) :
- Molecular Weight : 168.21 g/mol, LogP : 1.97, Boiling Point : 265.3°C .
- The simpler 4-fluorobenzyl substituent results in moderate lipophilicity and aqueous solubility.
- By contrast, the target compound’s 4-phenylbutyl group increases molecular weight and LogP, likely reducing solubility but enhancing membrane permeability.
- N′-(4-Fluoro-2-methylbenzyl)-N,N-dimethyl-1,2-ethanediamine: Molecular Formula: C₁₂H₁₉FN₂, Average Mass: 210.296 g/mol .
N'-[(4-Chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine (CAS 23892-44-6) :
- Molecular Weight : 316.9 g/mol, XLogP3 : 4.5 .
- The bulky (4-chlorophenyl)phenylmethyl group and isobutyl chain contribute to high lipophilicity (XLogP3 = 4.5), suggesting the target compound may exhibit similar partitioning behavior but with distinct electronic effects due to fluorine’s electronegativity.
Data Table: Key Properties of Comparable Compounds
Biological Activity
N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine, with the CAS number 627523-05-1, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, pharmacological properties, and relevant research findings.
- Molecular Formula : C19H25FN2
- Molecular Weight : 300.414 g/mol
- Structure : The compound features a fluorophenyl group and a phenylbutyl moiety, which may influence its interaction with biological targets.
This compound is hypothesized to interact with various biological pathways. Preliminary studies suggest that it may act as a modulator of specific receptors or enzymes involved in cellular signaling pathways.
Pharmacological Effects
-
Antitumor Activity :
- In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of myelodysplastic syndrome cells .
- In vivo studies demonstrated that oral administration of the compound resulted in significant tumor growth inhibition in xenograft models, suggesting its potential as an anticancer agent .
-
Neuroprotective Effects :
- Some derivatives related to this compound have been studied for their neuroprotective properties, indicating potential applications in neurodegenerative diseases.
- Cardiovascular Effects :
Toxicity Profile
The toxicity of this compound is yet to be comprehensively evaluated. However, preliminary assessments suggest a favorable safety profile with minimal off-target effects observed in initial studies.
Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound involved administering the compound to SKM-1 xenograft models. The results indicated:
- Tumor Volume Reduction : A significant decrease in tumor volume was observed compared to control groups.
- Mechanistic Insights : The compound was found to induce apoptosis and cell cycle arrest in treated cells.
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of similar compounds revealed:
- Cell Viability Improvement : The compound enhanced neuronal cell viability under oxidative stress conditions.
- Biomarker Analysis : Increased levels of neuroprotective biomarkers were noted post-treatment.
Data Table
| Property | Value |
|---|---|
| CAS Number | 627523-05-1 |
| Molecular Formula | C19H25FN2 |
| Molecular Weight | 300.414 g/mol |
| Antitumor Activity | Significant in SKM-1 cells |
| Neuroprotective Activity | Enhanced cell viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
